(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Ticagrelor impurity profiling Chiral purity ANDA regulatory submission

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a single-enantiomer, cis-configured phenylcyclopropylamine (PCPA) derivative with a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol. It is officially listed as Ticagrelor Related Compound 5 in pharmacopoeial monographs, where it serves as a reference standard for impurity profiling.

Molecular Formula C9H9F2N
Molecular Weight 169.175
CAS No. 1414348-35-8
Cat. No. B591055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
CAS1414348-35-8
Molecular FormulaC9H9F2N
Molecular Weight169.175
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
InChIKeyQVUBIQNXHRPJKK-HZGVNTEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality (1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS 1414348-35-8) for Analytical Reference & Chiral Selectivity Studies


(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine is a single-enantiomer, cis-configured phenylcyclopropylamine (PCPA) derivative with a molecular formula of C₉H₉F₂N and a molecular weight of 169.17 g/mol . It is officially listed as Ticagrelor Related Compound 5 in pharmacopoeial monographs, where it serves as a reference standard for impurity profiling [1]. Its stereochemistry is the key distinguishing feature: the (1R,2R) cis configuration renders it stereochemically and biologically distinct from the trans-configured (1R,2S) isomer that acts as the key intermediate in Ticagrelor active pharmaceutical ingredient (API) synthesis [2].

Workflow
Ticagrelor impurity profiling reference standard
Selection
Single (1R,2R) cis enantiomer for chiral identity control
Use Context
Chiral reference standard & enzyme-inactive negative control

Why Cis- vs. Trans-Chirality Makes (1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Non-Interchangeable in Ticagrelor Workflows


The selection of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine over other PCPA analogs is dictated by rigorous pharmacopoeial quality control requirements for Ticagrelor. The compound's cis stereochemistry exclusively qualifies it as Ticagrelor Related Compound 5, unlike the trans-configured (1R,2S) isomer (CAS 1156491-10-9) used in API synthesis [1]. Attempting to substitute the cis isomer with the more potent trans isomer for analytical reference would invalidate results, as the trans-(1R,2S) isomer is a 5-fold more potent monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor than its enantiomer [2]. This potency gap means the cis isomer's biological inactivity is specifically needed for impurity quantification without interfering with active pharmaceutical ingredient (API) activity assays. Procurement of the precise cis isomer ensures accurate analytical validation, which is essential for Abbreviated New Drug Application (ANDA) submissions [3].

Factor
Target: (1R,2R) cis isomer
Substitute: (1R,2S) trans isomer
Identity
Designated Ticagrelor Related Compound 5 for impurity quantification
Key synthetic intermediate, not a reference impurity standard
Chromatography
Distinct retention time window under monograph HPLC conditions
Different peak position may co-elute or shift impurity profile interpretation
Biological activity
Negligible LSD1/MAO-A inhibition, suitable as assay-negative control
Reported higher LSD1/MAO-A inhibition may confound target-engagement assays

Quantitative Differentiation: Chiral Resolution, Potency Gap, and Purity Standards for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine


Cis/Trans Stereochemical Purity for Ticagrelor Impurity Reference Standard

This cis isomer (1R,2R) is specifically designated as Ticagrelor Related Compound 5 and is supplied at ≥98% purity for use as a reference standard in HPLC impurity quantification during Ticagrelor API analysis . In contrast, the active intermediate (1R,2S) isomer (CAS 1156491-10-9) typically requires ≥95% purity for synthetic use, but is analytically distinct . The cis configuration ensures a distinct retention time window during chromatographic analysis of Ticagrelor [1].

Cis/Trans Purity & Identity
Cross-study comparable
Target: ≥98% purity, Ticagrelor Related Compound 5 Comparator: (1R,2S) intermediate, ≥95% purity
Distinct chromatographic peak positions ensure impurity identification accuracy
Monograph HPLC conditions; distinct retention time
Ticagrelor impurity profiling Chiral purity ANDA regulatory submission

Enantioselective Lipase Resolution Yields High Optical Purity (1R,2R) Acid Precursor

The immediate carboxylic acid precursor, (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, can be produced with an enantiomeric ratio (E value) of 197 at 45°C via immobilized Candida antarctica lipase B (CALB) resolution in methyl tert-butyl ether [1]. This high enzyme enantioselectivity directly guarantees the optical purity of the target amine obtained via subsequent Curtius rearrangement. The E value of 197 is vastly superior to the kinetic resolution of the unsubstituted trans-2-phenylcyclopropyl analog under identical conditions [2].

Enantioselectivity (E value)
Cross-study comparable
E = 197
Supports high optical purity precursor via lipase resolution
Immobilized CALB, MTBE, 45°C; >99% ee achievable
Biocatalysis Chiral resolution Enantioselectivity

Biological Activity Gap: Cis-(1R,2R) Isomer Lacks Potency at LSD1 and MAO-A Compared to Trans Isomer

Structure-activity relationship studies confirm that the trans-(1R,2S) isomer of 2-(3,4-difluorophenyl)cyclopropan-1-amine is the most potent stereoisomer for inhibiting LSD1 and MAO-A, whereas the cis-(1R,2R) isomer shows negligible activity at these targets [1]. The trans configuration is essential for mechanism-based inhibition; the (1R,2S) isomer is at least 5-fold more potent than its corresponding (1S,2R) enantiomer [2]. The cis isomer serves as the corresponding inactive stereoisomer, making it the mandatory negative control for mechanism-of-action studies.

Enzyme Inhibition Gap
Class-level inference
Target (cis): IC₅₀ >> 10 µM Comparator (trans): Sub-µM IC₅₀
Supports stereochemical control in LSD1/MAO-A negative control assays
Reported >100-fold potency difference; cis isomer not a mechanism-based inhibitor
LSD1 inhibition MAO-A inhibition Stereospecificity

Exclusive Role as Synthetic Precursor to (1R,2S)-Ticagrelor Intermediate via Curtius Rearrangement

The (1R,2R) amine acts as a transient chiral-pool precursor to the active (1R,2S) intermediate via Curtius rearrangement with configurational inversion [1]. No other isomer can deliver the correct (1R,2S) stereochemistry without racemization. The lipase-catalyzed resolution developed for (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid achieves a specific activity (k₂RR/KₘRR) of 5.512 L/h·g, which is >2-fold higher than that for unsubstituted substrates [2].

Biocatalytic Precursor Efficiency
Cross-study comparable
k₂RR/KₘRR = 5.512 L/h·g
Facilitates efficient chiral-pool synthesis with configurational inversion
>2-fold higher than unsubstituted analog; CALB in MTBE
Curtius rearrangement Ticagrelor synthesis Chiral pool

Primary Procurement Scenarios for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Based on Quantitative Evidence


Ticagrelor ANDA Impurity Reference Standard

Procure this cis isomer at ≥98% purity for HPLC impurity system suitability testing as part of abbreviated new drug application (ANDA) submissions for generic Ticagrelor. The compound is the official Ticagrelor Related Compound 5 [1]. Use at concentrations of 0.1–0.5 µg/mL in diluent for limit tests.

Calibration of Chiral HPLC Methods for Ticagrelor Process Control

Use as the pure cis standard to calibrate chiral HPLC columns (e.g., Chiralpak AD-H) capable of resolving cis-(1R,2R) from trans-(1R,2S) isomers. The resolution factor (Rs) typically exceeds 2.0 under optimized normal-phase conditions, enabling precise quantification of stereoisomeric purity in Ticagrelor API batches.

Stereospecific Negative Control in LSD1/MAO-A Biochemical Assays

Employ the cis isomer at ≥10 µM as the 'inactive stereoisomer' control when profiling the selectivity of novel trans-2-arylcyclopropylamine LSD1/MAO-A inhibitors. The negligible activity at these targets confirms that observed inhibition is stereospecific [2].

Starting Material for Custom Chiral Derivatization or Tritium Labeling

Use the (1R,2R) amine as a versatile, optically pure building block for incorporation into more complex PCPA-derived probe molecules. Its defined stereochemistry minimizes diastereomer formation during amide coupling or reductive amination reactions.

Application
Selection Property
Validation Focus
Ticagrelor impurity system suitability testing
Chiral purity reference standard
Cis/trans isomer quantification review
Chiral HPLC method calibration for process control
Cis-enantiomer retention time reference
Resolution factor verification against trans isomer
Stereochemical negative control in LSD1/MAO-A enzyme assays
Enzyme-inactive cis stereoisomer
Stereospecificity confirmation and background inhibition check
Chiral building block for custom probe synthesis
Optically pure (1R,2R) amine scaffold
Minimized diastereomer formation in derivatization reactions
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